molecular formula C9H14O3 B3333950 Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate CAS No. 26061-90-5

Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

Cat. No.: B3333950
CAS No.: 26061-90-5
M. Wt: 170.21 g/mol
InChI Key: CONHAJWVOAJZGC-UHFFFAOYSA-N
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Description

Contextualization within Functional Monomers and Polymer Chemistry

In the realm of polymer chemistry, functional monomers are compounds that possess reactive groups, which can be utilized for polymerization and subsequent chemical modification. Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate is a prime example of such a monomer. wikipedia.org Its methacrylate (B99206) group is readily polymerizable via free-radical polymerization, forming the backbone of a polymer chain. rsc.org Simultaneously, the pendant epoxide group remains available for a variety of post-polymerization modification reactions. rsc.orgrsc.org

This dual reactivity allows for the creation of polymers with precisely controlled architectures and functionalities. nih.gov The methacrylate component contributes to the formation of the main polymer chain, while the epoxide group serves as a handle for introducing a wide array of chemical moieties. This versatility makes this compound a cornerstone in the design of advanced materials for a multitude of applications, including coatings, adhesives, and biomedical devices. guidechem.comchemicalsunited.com

Historical Development of Epoxide and Methacrylate Systems in Polymer Science

The development of epoxide and methacrylate systems in polymer science has followed distinct yet ultimately converging paths. The journey of epoxy resins began in 1934 when P. Schlack in Germany discovered the crosslinking of epoxides with amines. epoxy-europe.eu This was followed by the work of the Swiss chemist Pierre Castan, who in the late 1930s, synthesized early epoxide-based resins that could be hardened with anhydrides, initially for dental applications. epoxy.acepoxyflooringtech.com.au In the United States, Sylvan Greenlee at Devoe & Raynolds patented epoxy formulations in the early 1940s, focusing on coatings and adhesives. epoxy-europe.euepoxy.ac

The history of methacrylates dates back to the early 19th century with the first synthesis of acrylic acid. gantrade.com Methacrylic acid was then formulated in 1865. wikipedia.org However, it was not until the 1930s that the polymerization of methyl methacrylate gained prominence, with its commercialization by Röhm & Haas as Plexiglas. gantrade.comwikipedia.org The first commercial production of methyl methacrylate began in Germany in 1933. nih.gov

The combination of these two functionalities in a single molecule, this compound, provided polymer chemists with a powerful tool for creating materials that benefit from the properties of both classes of polymers.

Significance of this compound for Tailored Polymer Synthesis and Modification

The significance of this compound lies in its ability to facilitate the synthesis of polymers with tailored properties. The methacrylate group allows for its incorporation into a polymer backbone using controlled polymerization techniques, which enables the synthesis of polymers with well-defined molecular weights and architectures, such as block copolymers. rsc.org

The true versatility of this monomer is realized through the reactivity of the pendant epoxide group. This three-membered ring can be opened by a variety of nucleophiles, including amines, thiols, and carboxylic acids, in post-polymerization modification reactions. rsc.orgnih.gov This allows for the introduction of a wide range of functional groups along the polymer chain, thereby tailoring the polymer's physical and chemical properties. For instance, the introduction of hydrophilic groups can render a polymer water-soluble, while the attachment of specific biomolecules can create materials for biomedical applications. rsc.org This ability to fine-tune polymer properties makes this compound an invaluable monomer in the development of high-performance materials. gminsights.com

Research Scope and Objectives Pertaining to this compound

Current research on this compound is broad and multifaceted, driven by the increasing demand for advanced materials in various industries. gminsights.comgrandviewresearch.com A significant area of focus is the development of sustainable and bio-based alternatives to traditional petrochemical-based monomers. chemicalsunited.comgminsights.com Researchers are exploring new, more efficient, and environmentally friendly synthesis routes for this compound.

Another key research objective is the expansion of its applications in high-performance sectors. This includes its use in the formulation of advanced coatings and adhesives with enhanced durability and adhesion. chemicalsunited.comtransparencymarketresearch.com In the electronics industry, there is growing interest in its use for producing materials with superior electrical insulation properties for applications such as printed circuit boards and semiconductor packaging. gminsights.comtransparencymarketresearch.com Furthermore, ongoing research aims to leverage the unique reactivity of this compound to create novel functional polymers for emerging technologies, such as self-healing materials and drug delivery systems. nih.govmdpi.com The selective polymerization of the epoxide group, leaving the methacrylate group available for subsequent reactions, is another area of active investigation. acs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.C2H4/c1-5(2)7(8)10-4-6-3-9-6;1-2/h6H,1,3-4H2,2H3;1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONHAJWVOAJZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CO1.C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26061-90-5, 119433-93-1
Details Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Record name Ethylene-glycidyl methacrylate copolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119433-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26061-90-5
Record name 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with ethene
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Record name 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with ethene
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Synthetic Methodologies for Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate

Established Routes via Esterification of Precursors

The industrial production of oxiran-2-ylmethyl 2-methylprop-2-enoate has traditionally relied on two primary esterification-based strategies: direct synthesis from methacrylic acid and epichlorohydrin (B41342), and transesterification involving methyl methacrylate (B99206) and glycidol (B123203). google.com

Direct Synthesis Approaches

The most common direct synthesis route involves the reaction of methacrylic acid or its alkali metal salt with epichlorohydrin. nus.edu.sg This process can be performed in one or two steps.

Two-Step Process: The first step involves the reaction of methacrylic acid with epichlorohydrin, often in the presence of a catalyst like a quaternary ammonium (B1175870) salt, to form an intermediate, 3-chloro-2-hydroxypropyl methacrylate. nus.edu.sggoogle.com This intermediate is subsequently dehydrochlorinated in a ring-closure reaction using an alkaline solution to yield the final glycidyl (B131873) methacrylate product. nus.edu.sgphasetransfercatalysis.com

One-Step Process: Alternatively, an alkali metal salt of methacrylic acid (like sodium methacrylate) is reacted directly with epichlorohydrin in the presence of a phase transfer catalyst. google.com The reaction is typically carried out at temperatures between 80°C and 120°C. google.com Controlling the water content in the reaction system to a range of 500 to 2000 ppm is crucial for achieving high purity and minimizing residual chlorine compounds. google.com

These methods, while effective, can result in chlorine impurities in the final product. google.com

Transesterification Pathways

Transesterification, or ester exchange, offers an alternative pathway that can produce a product with significantly lower chloride content. google.com This method typically involves the reaction of an acrylic ester, such as methyl methacrylate, with glycidol. google.compatsnap.com

The reaction is conducted in the presence of a catalyst. A variety of catalysts can be used, including phosphines, strong alkali catalysts like sodium methylate, and pyridine (B92270) or its derivatives. google.comgoogle.com The use of pyridine-based catalysts has been shown to significantly shorten the reaction time. google.com A key aspect of this process is the removal of the methanol (B129727) byproduct, often through distillation under reduced pressure, to drive the reaction equilibrium towards the product. google.comgoogle.com The reaction mechanisms can be complex, with potential competition between transesterification and the ring-opening of the epoxide group, particularly when modifying macromolecules in aqueous solutions. researchgate.netacs.orgresearchgate.net

Novel and Green Chemistry Synthetic Protocols for Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

Recent research has focused on developing more sustainable and efficient synthetic protocols, emphasizing the use of advanced catalytic systems and environmentally benign methodologies.

Synthetic RouteCatalyst TypeExample CatalystKey Findings/ConditionsReference
Direct Synthesis (Methacrylic Acid Salt + Epichlorohydrin)Quaternary Ammonium Salt (PTC)Tetramethylammonium ChlorideReaction temperature 80-120°C; Water content 500-2000 ppm improves purity. google.com
Transesterification (Methyl Methacrylate + Glycidol)Pyridine DerivativePyridineShortens reaction time to 0.5-5 hours at 50-100°C. google.com
Transesterification (Methyl Methacrylate + Glycidol)Strong AlkaliSodium MethylateYield of 95% with immediate removal of methanol byproduct. google.com
Enzymatic Transesterification ((Meth)acrylate Vinyl Ester + Glycidol)Enzyme (Biocatalyst)Novozym 435100% yield after 6 hours at 60°C in Sponge Like Ionic Liquids. rsc.org

Sustainable Synthesis Methodologies

Green chemistry principles are increasingly being applied to the synthesis of oxiran-2-ylmethyl 2-methylprop-2-enoate. A notable development is the chemo-enzymatic process, which offers a more sustainable alternative. rsc.org One such process involves the enzymatic transesterification of a vinyl ester of methacrylate with glycidol. rsc.orgum.es This reaction can be performed in a "Sponge Like Ionic Liquid" medium, achieving a 100% yield after 6 hours at a mild temperature of 60°C. rsc.org This system allows for the simple isolation of the product and the recovery and reuse of the biocatalyst and ionic liquid for multiple cycles without loss of performance. rsc.org Another green approach involves using horseradish peroxidase as a catalyst for the polymerization of glycidyl methacrylate to create coatings, avoiding more hazardous conventional catalysts. rsc.org

Purification and Isolation Techniques for Research-Grade this compound

Obtaining high-purity oxiran-2-ylmethyl 2-methylprop-2-enoate is essential for its application in advanced materials. The purification process typically involves multiple steps to remove unreacted starting materials, byproducts, and residual catalysts. google.com

Distillation under reduced pressure is a primary method for purification. google.com A multi-stage distillation process can be employed to effectively separate impurities. google.com For instance, a first stage can remove light impurities like epichlorohydrin by forming a heteroazeotrope with a solvent such as water. google.com A subsequent distillation, also in the presence of a solvent that forms an azeotrope with the product, can then separate the pure glycidyl methacrylate from heavier impurities. google.com

Washing steps are also common. The reaction mixture may be washed with a dilute aqueous solution of sodium hydroxide (B78521) to neutralize acidic components and remove certain byproducts. google.com Following synthesis via the reaction of an alkali metal salt with epichlorohydrin, the product is washed with water to eliminate the sodium chloride formed during the reaction. For specialized applications, such as the purification of glucosinolates from plant extracts, adsorbents based on poly(glycidyl methacrylate) have been prepared and used in column chromatography, demonstrating the material's utility in separation processes. nih.govmdpi.com

Polymerization Mechanisms and Kinetics of Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate

Radical Polymerization of Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

Radical polymerization is a widely employed method for the polymerization of GMA, primarily targeting the methacrylate (B99206) group while preserving the integrity of the epoxy ring for subsequent reactions. This approach can be broadly categorized into conventional free-radical polymerization and controlled radical polymerization (CRP) techniques.

Conventional free-radical homopolymerization of GMA is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. The polymerization proceeds via the standard steps of initiation, propagation, and termination. The kinetics of GMA homopolymerization have been investigated under various conditions. For instance, the free-radical copolymerization of GMA with other monomers has been studied to determine monomer reactivity ratios, which provide insight into the relative reactivity of GMA. In the copolymerization with butyl acrylate (B77674), GMA generally exhibits higher reactivity. rsc.org

The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. During conventional radical polymerization, challenges such as excessive crosslinking through the oxirane group can lead to the formation of gelled materials, which restricts the application of the resulting polymer. acs.org

Table 1: Research Findings on the Homopolymerization of this compound
InitiatorSolventTemperature (°C)Key Findings
Azobisisobutyronitrile (AIBN)Toluene70Used in the synthesis of copolymers to study reactivity ratios. youtube.com
Potassium persulfate (KPS)Water (Emulsion)75In emulsion copolymerization with butyl acrylate, GMA's reactivity ratio was found to be reduced compared to homogeneous polymerizations due to its relative water-solubility. rsc.org

Controlled radical polymerization techniques offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. Several CRP methods have been successfully applied to the polymerization of GMA.

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method for polymerizing GMA. This technique typically employs a transition metal complex, most commonly copper-based, as a catalyst to reversibly activate and deactivate the propagating polymer chains. This reversible activation-deactivation equilibrium minimizes termination reactions, allowing for controlled chain growth.

The ATRP of GMA has been successfully carried out in both bulk and solution, using various initiators and catalyst systems. acs.orgrsc.org For instance, the polymerization can be initiated by ethyl 2-bromoisobutyrate with a copper(I) halide/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system. acs.org The choice of solvent significantly impacts the control over the polymerization, with diphenyl ether showing good results in maintaining low polydispersity. rsc.org The pendant glycidyl (B131873) group of the resulting PGMA remains unaffected during ATRP, making it available for further chemical modifications. acs.org

Table 2: Kinetic Data for ATRP of this compound
Catalyst SystemInitiatorSolventTemperature (°C)Conversion (%)M_n (g/mol)PDI (M_w/M_n)
CuBr/dNbpyEthyl 2-bromoisobutyrateAnisole707614,8001.17
Fe(0)/Cu(II)Br2Not specifiedNot specifiedRoom Temperature>90Not specified<1.1

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that has been successfully applied to GMA. The control in RAFT polymerization is achieved through the use of a chain transfer agent, known as a RAFT agent, which reversibly reacts with the propagating polymer chains.

The RAFT polymerization of GMA can be conducted in bulk or solution, using common initiators like AIBN. uliege.be The polymerization exhibits first-order kinetics with respect to the monomer concentration, and the molecular weight of the resulting polymer increases linearly with monomer conversion, which are characteristics of a controlled polymerization process. uliege.be The polydispersities of the polymers are typically low, even at high conversions. uliege.be The epoxy group remains intact after RAFT polymerization. uliege.be

Table 3: Kinetic Data for RAFT Polymerization of this compound
RAFT AgentInitiatorConditionsTime (min)Conversion (%)M_n (g/mol)PDI (M_w/M_n)
2-cyanoprop-2-yl 1-dithionaphthalate (CPDN)AIBNBulk, 60°CNot specifiedUp to 96.7Linear increase with conversionLow
Not specifiedNot specifiedDispersion in mineral oil, 70°C150>99Linear increase with conversion<1.22

Nitroxide-Mediated Polymerization (NMP) utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain, thereby controlling the polymerization. While NMP of methacrylates can be challenging, it has been successfully applied to GMA, often in the presence of a comonomer like styrene (B11656) to enhance control. cmu.edu

The controlled/living photoradical polymerization of GMA has been achieved using 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) as a mediator. acs.org This method allows for the polymerization to proceed at the vinyl group while preserving the oxirane ring structure. acs.org The living nature of this polymerization is confirmed by a linear increase in molecular weight with conversion and low polydispersity indices. acs.org

Table 4: Research Findings on NMP of this compound
MediatorInitiatorConditionsConversion (%)M_n (g/mol)PDI (M_w/M_n)
MTEMPO(2RS,2'RS)-azobis(4-methoxy-2,4-dimethylvaleronitrile)Bulk, photopolymerization5813,3001.48
SG1-based alkoxyamine-Copolymerization with styrene, 90°C~50Linear evolution with conversion1.22–1.44

Controlled Radical Polymerization (CRP) of this compound

Anionic and Cationic Polymerization of this compound

The polymerization of GMA via anionic and cationic mechanisms is complicated by the presence of the two reactive functional groups. The choice of initiator and reaction conditions determines whether the polymerization proceeds through the vinyl group or the epoxy ring.

Anionic Polymerization

Anionic polymerization of GMA is challenging due to the high reactivity of the epoxy group, which can undergo side reactions with the anionic initiator or the propagating chain end. However, under carefully controlled conditions, it is possible to achieve the polymerization of the methacrylate group while leaving the epoxy ring intact. This typically requires low temperatures (e.g., -78°C) and specific initiator systems, such as organolithium compounds (e.g., sBuLi) complexed with lithium chloride (LiCl) in a polar solvent like tetrahydrofuran (B95107) (THF). scirp.orgmdpi.com The LiCl helps to stabilize the active centers and suppress side reactions. mdpi.com Even with these precautions, achieving a truly "living" anionic homopolymerization of GMA is difficult, and the resulting polymers may have broader molecular weight distributions compared to those obtained by CRP methods. scirp.org

A monomer-activated anionic approach using a tetraoctylammonium bromide/triisobutylaluminum (B85569) initiating system has been shown to selectively achieve the ring-opening polymerization of the epoxide group, yielding poly(glycidyl methacrylate ether) with pendant methacrylate functions. acs.org

Cationic Polymerization

In cationic polymerization, both the vinyl group and the epoxy ring of GMA can be reactive, leading to complex reaction pathways. The polymerization can proceed through either the vinyl group or the epoxy ring, or both, depending on the initiator and reaction conditions. Cationic ring-opening polymerization of the epoxy group can be initiated by strong acids or Lewis acids. For instance, a proton-exchanged montmorillonite (B579905) clay (Maghnite-H+) has been used as a solid acid catalyst to initiate the cationic ring-opening polymerization of GMA, resulting in a polyether backbone with pendant methacrylate groups. The proposed mechanism involves the protonation of the epoxy ring by the catalyst, followed by propagation through the conventional cationic ring-opening mechanism.

Photosensitive onium salts can act as photo-acid generators, initiating the cationic ring-opening polymerization of the oxirane ring upon UV irradiation. However, in some systems, these onium salts can also act as accelerators for controlled/living photoradical polymerization of the methacrylate group. The selectivity between these two pathways is a key aspect of the cationic polymerization of GMA.

Exploration of Initiator Systems

The choice of initiator system is critical as it dictates which functional group on the this compound monomer will polymerize and the nature of the polymerization (e.g., controlled/living vs. conventional). A wide array of initiator systems has been explored for this monomer.

Radical Polymerization Initiators: Conventional free-radical polymerization is commonly initiated by thermal initiators like 2,2′-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). guidechem.comresearchgate.net These systems typically target the methacrylate double bond. researchgate.net

Controlled Radical Polymerization (CRP) Systems: Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of this compound, yielding polymers with predictable molecular weights and low dispersity. tandfonline.com Common ATRP initiator systems include an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate) paired with a copper halide catalyst (e.g., CuBr) and a nitrogen-based ligand (e.g., N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) or 2,2′-bipyridine). tandfonline.comresearchgate.netscribd.com

Anionic Polymerization Initiators: Anionic polymerization can be directed to either the methacrylate group or the epoxide ring, depending on the initiator and reaction conditions.

For the methacrylate group: Simple alkyl lithium initiators like sec-butyllithium (B1581126) (sBuLi), when complexed with lithium chloride (LiCl), can initiate the polymerization of the methacrylate moiety. uliege.be Other systems include lithium organocuprates such as nBuCu(NCy2)Li. worldscientific.comworldscientific.com

For the epoxide group (Ring-Opening): A monomer-activated anionic approach using a tetraoctylammonium bromide/triisobutylaluminum initiating system has been shown to selectively polymerize the epoxide ring, leaving the methacrylate group intact. acs.orgacs.orgresearchgate.net

Cationic Ring-Opening Polymerization (ROP) Initiators: The epoxide ring is susceptible to cationic ROP. Solid acid catalysts, such as Maghnite-H+, a proton-exchanged montmorillonite clay, have been effectively used to initiate the cationic ROP of the oxirane moiety. researchgate.netresearchgate.net

Polymerization TypeInitiator System ComponentsTarget GroupReference(s)
Free Radical 2,2′-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)Methacrylate guidechem.comresearchgate.net
ATRP Ethyl 2-bromoisobutyrate / CuBr / PMDETAMethacrylate researchgate.netscribd.com
Anionic sec-Butyllithium (sBuLi) / LiClMethacrylate uliege.be
Anionic ROP Tetraoctylammonium bromide / TriisobutylaluminumEpoxide acs.orgacs.orgresearchgate.net
Cationic ROP Maghnite-H+ (proton-exchanged montmorillonite clay)Epoxide researchgate.netresearchgate.net

Chain Propagation and Termination in Non-Radical Polymerization

Non-radical polymerization of this compound, including anionic and cationic pathways, offers alternative routes to polymer synthesis, often with distinct propagation and termination characteristics.

In the anionic polymerization of the methacrylate group, initiated by systems like sBuLi/LiCl, propagation occurs via the attack of the carbanionic chain end on the double bond of the incoming monomer. uliege.be This process can exhibit "living" characteristics, meaning there are no inherent termination steps. The chains will continue to grow as long as the monomer is available. Termination in these systems typically occurs through reaction with impurities (like water or alcohols) or by the deliberate addition of a quenching agent.

For the anionic ring-opening polymerization of the epoxide group, the propagating species is an alkoxide anion. rsc.org Propagation proceeds through the nucleophilic attack of this alkoxide on the carbon atom of the epoxide ring of another monomer. acs.org Similar to living anionic polymerization, this process can proceed without a formal termination step. However, the alkoxide anion is a strong base and can be readily quenched by proton sources, which can terminate the chain growth. rsc.org

In cationic ring-opening polymerization , initiated by a proton source from a catalyst like Maghnite-H+, the propagation step involves the electrophilic attack of the growing cationic chain end (an activated oxonium ion) on the oxygen atom of an incoming monomer's epoxide ring. researchgate.netresearchgate.net Termination can occur through various mechanisms, including reaction with water molecules added at the end of the reaction, which neutralizes the cationic center. researchgate.net

Ring-Opening Polymerization (ROP) of the Epoxide Moiety in this compound

The presence of the strained three-membered oxirane ring allows for Ring-Opening Polymerization (ROP), a key strategy for producing polymers with a polyether backbone and pendant reactive methacrylate groups. acs.orgrsc.org This selective polymerization is advantageous as it preserves the methacrylate functionality for subsequent modifications or cross-linking reactions. acs.orgresearchgate.net ROP can be initiated by either cationic or anionic species. acs.orgresearchgate.net The reaction of the epoxide with nucleophiles like hydroxyl or carboxyl groups is highly dependent on pH conditions; at acidic pH (e.g., 3.5), the ring-opening mechanism is favored. nih.govacs.org

Catalytic Ring-Opening Polymerization

Catalysts are crucial for controlling the ROP of the epoxide moiety, enabling selective and efficient polymerization.

Cationic Catalysis: Solid acid catalysts like Maghnite-H+ (a proton-exchanged montmorillonite clay) have proven effective for the cationic ROP of this compound. researchgate.netresearchgate.net In this system, the catalyst acts as a proton source to initiate the polymerization. The reaction proceeds via a cationic mechanism, where the montmorillonite sheets can act as counter-anions. researchgate.net A key advantage of using such a solid catalyst is its easy removal from the reaction mixture by simple filtration, allowing for catalyst recycling. researchgate.netresearchgate.net Research has shown that increasing the proportion of Maghnite-H+ increases monomer conversion but decreases the average molecular weight of the resulting polymer. researchgate.net

Anionic Catalysis: Selective anionic ROP has been achieved using a monomer-activated approach with a binary initiator system, such as tetraoctylammonium bromide (NOct₄Br) combined with triisobutylaluminum (i-Bu₃Al). acs.orgacs.org In this system, the trialkylaluminum acts as an activator for the monomer. It is proposed that the resulting 'ate-complex' is not nucleophilic enough to initiate the polymerization of the more reactive methacrylate group, while the strong activation of the epoxide group via complexation with the aluminum compound reverses the typical monomer reactivity order. researchgate.net This allows for the quantitative and controlled synthesis of poly(glycidyl methacrylate ether) with pendant methacrylate functions. acs.orgacs.org

Investigation of Polymer Microstructure through ROP

The microstructure of polymers derived from this compound is directly influenced by the polymerization method, particularly when ROP is employed.

When the epoxide moiety undergoes selective ROP, the resulting polymer possesses a distinct microstructure: a linear polyether backbone with a reactive methacrylate group attached to each repeating unit. acs.orgresearchgate.netresearchgate.net This structure is fundamentally different from the polymethacrylate (B1205211) backbone with pendant epoxide groups obtained through radical or anionic polymerization of the vinyl group. researchgate.net

The preservation of the methacrylate double bonds is a key feature of this microstructure. researchgate.net These pendant groups are available for subsequent reactions, most notably for post-polymerization cross-linking. This cross-linking can be initiated by heat or UV irradiation, transforming the linear thermoplastic polyether into a durable thermoset network. acs.org This ability to form cross-linked materials is a direct consequence of the unique microstructure achieved through selective ROP. In contrast, conventional anionic ROP that does not selectively target the epoxide can lead to highly branched or cross-linked structures during the primary polymerization, as the carbonyl carbon of the acrylate can also react. researchgate.net

Theoretical Aspects of this compound Polymerization Kinetics

The study of polymerization kinetics provides insight into the reaction rates and mechanisms. For this compound, kinetic studies have been performed for various polymerization types.

In a kinetic study of free radical polymerization using a phase transfer catalyst (PTC) and potassium peroxydisulfate (B1198043) as the initiator, the reaction orders were determined. The rate of polymerization (Rp) was found to be first order with respect to the monomer concentration ([M]¹), and half order with respect to both the initiator ([I]⁰.⁵) and the PTC ([PTC]⁰.⁵). researchgate.netniscair.res.in This leads to the following rate equation:

Rp = k[M]¹[I]⁰.⁵[PTC]⁰.⁵

This study also investigated the influence of various parameters on the reaction rate:

Solvent Polarity: The rate of polymerization was observed to increase with an increase in the polarity of the solvent. researchgate.netniscair.res.in

Temperature: An increase in temperature led to a higher rate of polymerization, which is attributed to an increased formation of free radicals from the initiator. researchgate.net

Ionic Strength and pH: These factors were found to have no significant impact on the polymerization rate in the studied PTC system. researchgate.netniscair.res.in

In the context of copolymerization, monomer reactivity ratios are critical kinetic parameters that describe the preference of a propagating chain to add its own monomer versus the comonomer. For the radical copolymerization of this compound (GMA, M₁) with octadecyl acrylate (ODA, M₂), the reactivity ratios were found to be r₁ = 1.29 and r₂ = 0.68. tandfonline.com Since r₁ > 1 and r₂ < 1, it indicates that the propagating chain with a GMA terminal unit preferentially adds another GMA monomer, and the propagating chain with an ODA terminal unit also preferentially adds a GMA monomer. This shows that GMA is more reactive than ODA in this system. tandfonline.com

Kinetic ParameterFindingPolymerization SystemReference(s)
Order w.r.t. Monomer 1Free Radical with PTC researchgate.netniscair.res.in
Order w.r.t. Initiator 0.5Free Radical with PTC researchgate.netniscair.res.in
Effect of Temperature Rate increases with temperatureFree Radical with PTC researchgate.net
Effect of Solvent Rate increases with solvent polarityFree Radical with PTC researchgate.netniscair.res.in
Reactivity Ratios (r₁) r₁(GMA) = 1.29 (vs. ODA)Free Radical Copolymerization tandfonline.com
Reactivity Ratios (r₂) r₂(ODA) = 0.68 (vs. GMA)Free Radical Copolymerization tandfonline.com

Copolymerization Strategies Involving Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate

Copolymerization with Vinyl Monomers, Including Ethene

Glycidyl (B131873) methacrylate (B99206) is readily copolymerized with a variety of conventional vinyl monomers through several methods, including free-radical polymerization. researchgate.netmdpi.com This approach is widely used to introduce reactive epoxy groups into the side chains of polymer backbones. These pendant epoxy groups serve as active sites for further chemical reactions, enabling the creation of advanced materials with tailored properties. researchgate.netmdpi.com Copolymers have been synthesized with monomers such as methyl methacrylate, styrene (B11656), acrylonitrile, n-butyl acrylate (B77674), and octadecyl acrylate. researchgate.netmdpi.comtandfonline.com For instance, copolymers of GMA with n-butyl acrylate (BA) or poly(ethylene glycol) methyl ether methacrylate (PEGMA) have been synthesized via free radical polymerization to create materials with controlled hydrophilic/hydrophobic balance and specific thermal properties. nih.gov Similarly, poly(ethylene-co-glycidyl methacrylate) (PEGMA) has been used as a reactive polymer in blend systems to enhance compatibility between different polymer phases. mdpi.com

Reactivity Ratios and Copolymer Composition Studies

The determination of monomer reactivity ratios is crucial for predicting copolymer composition and the sequence distribution of monomer units along the polymer chain. tandfonline.com These ratios, typically denoted as r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. Studies on the free-radical copolymerization of glycidyl methacrylate (GMA) with various vinyl monomers have yielded a range of reactivity ratios, indicating its versatile copolymerization behavior.

For example, in the copolymerization of GMA (M1) with N-(4-bromophenyl)-2-methacrylamide (M2), the reactivity ratios were found to be r1 = 0.8606 and r2 = 0.3453, suggesting that GMA is more reactive than its comonomer in this system. ekb.eg Conversely, in the emulsion copolymerization with butyl acrylate (BA), GMA consistently shows higher reactivity. researchgate.net The copolymerization of GMA with octadecyl acrylate (ODA) also demonstrated a higher reactivity for the GMA monomer. tandfonline.com

Comonomer (M2)r1 (GMA)r2 (Comonomer)MethodReference
Octadecyl Acrylate1.290.68Fineman–Ross (FR) tandfonline.com
N-vinylcaprolactam6.44 ± 0.360.0365 ± 0.0009Fineman–Ross (FR) capes.gov.br
N-vinylcaprolactam6.75 ± 0.290.039 ± 0.006Kelen–Tudos (KT) capes.gov.br
3,5-dimethoxyphenyl methacrylate2.5210.520Fineman–Ross (FR) daneshyari.com
3,5-dimethoxyphenyl methacrylate2.5540.629Kelen–Tudos (KT) daneshyari.com
Butyl Acrylate (BA)1.510.15Mayo-Lewis (ML) researchgate.net
Butyl Acrylate (BA)1.850.22Fineman–Ross (FR) researchgate.net

This table presents a selection of reactivity ratios for the copolymerization of Glycidyl Methacrylate (M1) with various vinyl comonomers (M2).

These studies confirm that the composition of the final copolymer can be controlled by the feed ratio of the monomers, and the reactivity ratios provide the necessary data to achieve a desired copolymer structure.

Influence of Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate on Copolymer Architecture

The incorporation of glycidyl methacrylate into copolymer structures significantly influences their final architecture and properties. The presence of the bulky and polar epoxy side group can alter the thermal and mechanical characteristics of the resulting polymer.

In copolymers of GMA with n-butyl acrylate, the glass transition temperature (Tg) of the copolymers falls between the Tg values of the two homopolymers, poly(n-butyl acrylate) (-53 °C) and poly(glycidyl methacrylate) (70 °C). nih.gov The Tg of these copolymers increases systematically with a higher mole fraction of GMA, which indicates good compatibility and mixing of the two monomer units within the polymer structure. nih.gov Similarly, in crosslinked copolymers of GMA and octadecyl acrylate, the incorporation of GMA leads to an increase in the Tg value. tandfonline.com

Copolymerization with Epoxide-Functionalized Monomers or Polymers

Glycidyl methacrylate can be copolymerized with other monomers that also contain epoxide functionalities. This strategy allows for the synthesis of polymers with a high density of reactive epoxy groups, which can be useful for creating highly crosslinked materials or for subsequent functionalization.

A notable example is the selective ring-opening copolymerization of glycidyl methacrylate with glycidyl methyl ether (GME). acs.org This reaction can be achieved using a monomer-activated anionic approach, which selectively polymerizes the epoxide groups while leaving the methacrylate functions intact. acs.org This results in the formation of copolyethers with pendant methacrylate groups. The properties of these resulting P(GME-co-GMA) copolymers, such as their lower critical solubility temperature, can be tuned by adjusting the ratio of the two epoxide-containing monomers in the feed. acs.org This method provides a pathway to reactive copolyethers that can be further modified or crosslinked through their methacrylate side chains. acs.org

Graft Copolymerization and Block Copolymer Synthesis with this compound

The unique structure of glycidyl methacrylate makes it a valuable component in the synthesis of more complex polymer architectures such as graft and block copolymers. These advanced structures are often created through controlled polymerization techniques.

"Grafting Through" and "Grafting From" Approaches

Graft copolymers can be synthesized using GMA via two primary strategies: "grafting through" and "grafting from". ktu.ltrsc.org

The "grafting through" (or macromonomer) method involves the copolymerization of a low molecular weight monomer with a macromonomer that has a polymerizable end group. cmu.edu In the context of GMA, this could involve a pre-synthesized polymer chain with a methacrylate end group being copolymerized with GMA and other vinyl monomers. This approach allows for the incorporation of well-defined side chains into the final graft copolymer. cmu.edu Water-soluble graft copolymers based on GMA have been prepared using this method. clemson.edu

The "grafting from" approach involves initiating the polymerization of a monomer from active sites along the backbone of a pre-existing polymer. ktu.lt For example, a polymer backbone can be functionalized with initiator sites, from which GMA can be polymerized to form the grafted chains. acs.org This method has been used to graft GMA from cellulose (B213188) by combining radiation-induced initiation with reversible addition-fragmentation chain-transfer (RAFT) polymerization, leading to epoxy-functionalized surfaces. hacettepe.edu.tr Similarly, GMA has been grafted from wool fibers by creating a redox initiation system on the fiber surface. ktu.lt This technique is often preferred when a high grafting ratio is desired. ktu.lt

Synthesis of Complex Polymer Topologies

Glycidyl methacrylate is instrumental in synthesizing a variety of complex polymer topologies, including block copolymers and bottlebrush (or molecular brush) copolymers.

Block Copolymers: Living anionic polymerization is a powerful method for creating well-defined block copolymers with predictable molecular weights and narrow molecular weight distributions. uliege.be It has been successfully employed for the synthesis of block copolymers containing GMA. For example, amphiphilic block copolymers have been created by the sequential anionic polymerization of alkyl methacrylates and GMA. uliege.be Tetrablock copolymers such as polystyrene-block-polybutadiene-block-poly(methyl methacrylate)-block-poly(glycidyl methacrylate) have also been synthesized via this method. acs.org Other techniques like redox polymerization and atom transfer radical polymerization (ATRP) have also been utilized to create block copolymers incorporating GMA segments. dergipark.org.trrsc.org

Bottlebrush Copolymers: These are a type of graft copolymer with a high density of polymeric side chains grafted to a linear backbone. The "grafting from" approach is commonly used, where a backbone polymer is first synthesized with initiator groups along its chain, followed by the polymerization of monomers (like those that can be derived from GMA) to form the dense "bristles" of the brush. rsc.org The reactive epoxy groups on a poly(glycidyl methacrylate) backbone can be converted into initiator sites for subsequent polymerizations, or into other functional groups like azides, which can then be used in "click" reactions to attach pre-made polymer chains, forming bottlebrush structures. rsc.org

Computational Modeling of this compound Copolymerization Behavior

Computational modeling serves as a powerful tool for gaining a deeper, molecular-level understanding of copolymerization processes. While specific computational studies focusing exclusively on the copolymerization of ethene with oxiran-2-ylmethyl 2-methylprop-2-enoate (also known as glycidyl methacrylate or GMA) are not extensively detailed in publicly accessible literature, the methodologies employed for similar olefin/polar monomer systems provide a clear framework for how such investigations would be conducted and the insights they could offer. These models are pivotal in predicting reaction kinetics, copolymer microstructure, and the influence of catalysts without the need for extensive empirical experimentation.

Methodologies such as Density Functional Theory (DFT) are at the forefront of these computational investigations. arxiv.org DFT calculations can be employed to explore the mechanism of copolymerization, including the intricate steps of monomer insertion into a catalyst's active site. mdpi.comrsc.org For the ethene-GMA system, computational models could elucidate the energy barriers associated with the insertion of both the non-polar ethene and the polar, functional GMA monomer. This is particularly important as the epoxy group on GMA can interact with and potentially deactivate certain catalyst systems.

A significant focus of computational modeling in copolymerization is the prediction of monomer reactivity ratios (r₁ and r₂). These ratios are crucial as they dictate the composition and sequence distribution of the final copolymer. Theoretical calculations can determine the activation energies for the four possible propagation steps in the copolymerization of ethene (M₁) and GMA (M₂):

~M₁• + M₁ → ~M₁M₁• (Rate constant k₁₁)

~M₁• + M₂ → ~M₁M₂• (Rate constant k₁₂)

~M₂• + M₁ → ~M₂M₁• (Rate constant k₂₁)

~M₂• + M₂ → ~M₂M₂• (Rate constant k₂₂)

The reactivity ratios are then defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁. By calculating the energy profiles of these reaction pathways, the relative rates can be determined, and thus the reactivity ratios can be predicted. arxiv.org

In addition to DFT, machine learning is emerging as a complementary computational approach. arxiv.org By training models on large datasets of known reactivity ratios from various copolymerization reactions, it is possible to predict these values for new monomer pairs based on their molecular structures. arxiv.org

Detailed Research Findings from Analogous Systems

While direct data for ethene-GMA is scarce, research on related systems highlights the potential of computational modeling. For instance, DFT studies on the copolymerization of ethene with other functional monomers, such as methyl 2-acetamidoacrylate or cyclopropenone, have successfully elucidated the influence of catalyst structure on monomer insertion and regioselectivity. mdpi.comrsc.org These studies have shown that both steric and electronic factors of the catalyst and the monomer play a critical role in the polymerization outcome. rsc.orgacs.org For example, in the palladium-catalyzed copolymerization of ethene and cyclopropenone, DFT calculations revealed that the insertion of ethene and the polar monomer followed different favorable reaction pathways. mdpi.com

The table below illustrates the type of data that could be generated from a computational study on the ethene-GMA system, based on findings from analogous computational studies of ethene with other polar monomers. The values presented are hypothetical and for illustrative purposes only, as specific data for this copolymerization is not available in the cited literature.

Hypothetical Reactivity Ratios for Ethene (M₁) and Glycidyl Methacrylate (M₂) Copolymerization Under Different Catalysts (Illustrative)

Catalyst Systemr₁ (Ethene)r₂ (GMA)Predicted Copolymer TypeComputational Method
Palladium-phosphine-sulfonate0.851.10RandomDFT
Titanium-based Ziegler-Natta15.00.05Blocky (long ethene sequences)DFT
Nickel-diimine1.200.70Slightly alternatingDFT

This table is for illustrative purposes to show the potential output of computational modeling and does not represent actual experimental or calculated data.

Such computational findings would be invaluable for designing and optimizing the synthesis of poly(ethene-co-glycidyl methacrylate) with desired properties. By predicting the copolymerization behavior with different catalysts, researchers can select the most promising candidates for experimental validation, thereby accelerating the development of new materials.

Chemical Reactivity and Functionalization of Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate and Its Polymers

Ring-Opening Reactions of the Epoxide Group in Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate

The highly strained, three-membered epoxide ring in glycidyl (B131873) methacrylate (B99206) is susceptible to ring-opening reactions with a variety of reagents. rsc.org This reactivity is central to the functionalization of polymers derived from this monomer, known as poly(glycidyl methacrylate) or PGMA. rsc.orgrsc.org The ring-opening can be catalyzed by either acids or bases, and the reaction mechanism is dependent on the pH conditions. acs.orgacs.orgnih.gov

The epoxide group of glycidyl methacrylate and its polymers readily reacts with a wide array of nucleophiles. rsc.orgresearchgate.net These reactions allow for the introduction of diverse functional groups onto the polymer backbone. rsc.org The primary methods for modifying the PGMA scaffold involve reactions with amines, thiols, azides, and carboxylic acids. rsc.orgresearchgate.net

Under basic or neutral conditions, the ring-opening reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group. rsc.org The reaction with various nucleophiles introduces new functionalities to the polymer. For instance, reaction with amines yields amino alcohols, while reaction with thiols produces thioethers with a hydroxyl group. rsc.org

The efficiency of these nucleophilic additions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.net For example, smaller amines tend to show higher functionalization efficiencies compared to bulkier ones. researchgate.net

NucleophileFunctional Group IntroducedReaction ConditionsResulting Structure
Primary/Secondary AminesAmino and HydroxylRoom temperature to 90°Cβ-amino alcohol
ThiolsThioether and HydroxylRoom temperature, often with a base catalystβ-hydroxy thioether
Azides (e.g., Sodium Azide)Azido and HydroxylElevated temperature (e.g., 50°C) with a proton source like ammonium (B1175870) chlorideβ-azido alcohol
Carboxylic AcidsEster and HydroxylElevated temperature (e.g., 80°C)β-hydroxy ester

In the presence of an acid catalyst, the ring-opening of the epoxide in glycidyl methacrylate proceeds through an electrophilic addition mechanism. rsc.org The first step involves the protonation of the oxygen atom of the epoxide ring, which makes the ring more susceptible to nucleophilic attack. rsc.orgrsc.org This protonation enhances the electrophilicity of the carbon atoms in the epoxide ring. rsc.org A weak nucleophile, which might not react under neutral or basic conditions, can then attack one of the carbon atoms, leading to the opening of the ring. rsc.org For example, in an acidic aqueous solution, water can act as the nucleophile, resulting in the formation of a diol. acs.orgacs.org

Studies have shown that at a pH of 3.5, glycidyl methacrylate reacts with both carboxylic and hydroxyl groups primarily through this acid-catalyzed epoxide ring-opening mechanism. acs.orgnih.gov

A significant application of the epoxide reactivity of glycidyl methacrylate is in the post-polymerization modification of poly(glycidyl methacrylate) (PGMA). rsc.orgrsc.org This approach allows for the synthesis of a well-defined polymer backbone, which can then be functionalized with a variety of chemical groups. rsc.orgresearchgate.net This strategy is highly versatile for creating a library of functional polymers from a single parent polymer. rsc.org

The ring-opening reactions with nucleophiles such as amines, thiols, and azides are commonly employed for these modifications. rsc.orgresearchgate.net These reactions are often efficient and can be carried out under relatively mild conditions. rsc.org A key feature of these modifications is that the ring-opening reaction generates a new hydroxyl group, which can be used for subsequent functionalization, allowing for the creation of multi-functional polymers. rsc.orgresearchgate.netresearchgate.net

The degree of functionalization can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants and the reaction time. researchgate.net Researchers have successfully attached a wide range of molecules, including bioactive compounds and fluorescent dyes, to PGMA scaffolds using this method. researchgate.net

Ester Group Reactivity and Transesterification in this compound Systems

While the epoxide group is the primary site for functionalization, the ester group in glycidyl methacrylate can also participate in chemical reactions, most notably transesterification. acs.orgresearchgate.net Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base.

In the context of glycidyl methacrylate systems, transesterification can occur alongside the epoxide ring-opening reaction, particularly under certain pH conditions. acs.orgacs.orgnih.gov For instance, in the reaction of glycidyl methacrylate with macromolecules containing hydroxyl groups in an aqueous solution at pH 10.5, both transesterification and epoxide ring-opening mechanisms have been observed. acs.orgnih.gov However, the ring-opening reaction is often the preferential pathway. acs.org

Role of this compound in Crosslinking Mechanisms

The bifunctional nature of glycidyl methacrylate makes it an effective crosslinking agent in the formation of polymer networks. researchgate.net Crosslinking introduces covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. This process significantly alters the material's properties, often enhancing its mechanical strength, thermal stability, and chemical resistance. chemicalsunited.com

A primary mechanism for crosslinking in systems containing glycidyl methacrylate involves the reaction of its epoxide rings. acs.orgacs.org After the polymerization of the methacrylate groups to form a linear polymer with pendant epoxide groups, these rings can react with various crosslinking agents. acs.org

Common crosslinking agents for this purpose are polyfunctional molecules that can react with the epoxide group, such as diamines or dicarboxylic acids. Each functional group on the crosslinking agent can react with an epoxide group on a different polymer chain, thus forming a bridge between them. For example, a diamine can react with two epoxide groups on adjacent polymer chains, creating a crosslink.

This crosslinking can also occur through the hydroxyl groups generated during the initial ring-opening reaction. These newly formed hydroxyls can then react with other functional groups, leading to a more complex and densely crosslinked network. The extent of crosslinking can be controlled by the concentration of the crosslinking agent and the reaction conditions. researchgate.net This method is widely used to prepare hydrogels and other crosslinked polymer materials with tunable properties. nih.gov

Crosslinking through Methacrylate Double Bonds

The methacrylate group within the "this compound" copolymer provides a reactive site for crosslinking, a process that is fundamental to the formation of stable, three-dimensional polymer networks. This functionality is primarily exploited through polymerization of the carbon-carbon double bond within the methacrylate moiety.

Crosslinking involving the methacrylate groups can be initiated by various methods, including thermal and photochemical techniques. acs.org Photopolymerization, or photo-crosslinking, is a particularly advantageous method as it allows for rapid and controllable reactions at ambient temperatures, which is crucial when working with thermally sensitive materials. nih.gov In this process, a photoinitiator is added to the polymer solution, which, upon exposure to ultraviolet (UV) light, generates free radicals. These radicals then attack the methacrylate double bonds, initiating a chain reaction that connects the polymer chains into a network structure. nih.gov

The extent and efficiency of this crosslinking are critical in determining the final properties of the material. For instance, in the development of hydrogels for biomedical applications, the crosslinking density directly influences the mechanical strength, swelling behavior, and degradation rate of the hydrogel. nih.govnih.gov Research on gelatin glycidyl methacrylate (GM) hydrogels demonstrated that UV-induced crosslinking of the methacrylate groups resulted in the formation of a stable network, with the disappearance of absorption bands corresponding to the carbon double bonds in Fourier-transform infrared spectroscopy (FTIR) analysis confirming the completion of the reaction. nih.gov

The versatility of the methacrylate group allows for its participation in various polymerization techniques. Free radical polymerization is a common method used to create the initial polymer chains from the monomers, including glycidyl methacrylate (GMA). rsc.orgderpharmachemica.comscispace.com Subsequent crosslinking can then occur through the remaining pendant methacrylate groups under specific conditions. This dual reactivity, originating from both the methacrylate and the epoxide groups, is a key feature of GMA-containing polymers.

The table below summarizes findings from research on the crosslinking of polymers containing methacrylate functionalities similar to that in "this compound."

Polymer SystemCrosslinking MethodKey Findings
Gelatin Glycidyl Methacrylate (GM)Photo-crosslinking (UV)High tensile modulus and strength achieved, suitable for ocular tissue engineering. nih.gov
Hyaluronan Glycidyl Methacrylate (GM-HA)Photo-crosslinking (UV)Rapid and controllable crosslinking, with reaction completion confirmed by FTIR. nih.gov
Poly(glycidyl methacrylate ether) (PGMA)UV irradiation or heatingPost-polymerization crosslinking investigated through infrared spectroscopy and water contact angle measurements. acs.org

Derivatization and Chemical Modification of this compound for Specific Research Applications

The oxirane (epoxide) ring of the glycidyl methacrylate (GMA) component in "this compound" is a highly versatile functional group that allows for extensive derivatization and chemical modification of the resulting polymer. rsc.orgrsc.org This reactivity is central to tailoring the polymer's properties for a wide array of specific research applications. The primary mechanism for these modifications is the nucleophilic ring-opening reaction of the epoxide group. rsc.orgresearchgate.net

A broad spectrum of nucleophiles can be employed to open the epoxide ring, thereby introducing new functional moieties onto the polymer backbone. Common nucleophilic agents include amines, thiols, azides, and acids. rsc.orgrsc.orgresearchgate.net This post-polymerization modification strategy is highly efficient and allows for the creation of a diverse family of functional polymers from a single parent polymer scaffold, poly(glycidyl methacrylate) (PGMA). rsc.org An important aspect of this reaction is the formation of a hydroxyl group adjacent to the newly introduced functionality, which itself can be a site for further sequential modifications. rsc.orgrsc.org

The ability to introduce various functionalities has led to the development of materials for numerous research applications:

Biomedical Applications: The modification of PGMA with biomolecules or biocompatible moieties has been explored for creating materials for drug delivery systems and medical adhesives. For instance, the functionalization of GMA-containing polymers with specific ligands can be used to target drug delivery to particular cells or tissues. The introduction of hydrophilic groups can also enhance the biocompatibility of the material. researchgate.net

Heavy Metal Sequestration: Copolymers of GMA have been modified to create materials capable of removing heavy metals from aqueous solutions. In one study, copolymers were modified with 2-pyridinecarbaldehyde oxime through the ring-opening of the epoxy groups. The resulting polymer demonstrated the ability to successfully remove heavy metals from solution, indicating its potential for environmental remediation applications. derpharmachemica.com Another study showed similar potential after modification with 2-(2-pyridile)ethanol. scispace.com

Development of Novel Polymeric Architectures: The chemical modification of PGMA is a powerful tool for creating complex polymer architectures, such as amphiphilic block copolymers. By selectively modifying one block of a diblock copolymer containing PGMA, researchers can tune the self-assembly behavior of the polymer in solution, leading to the formation of micelles, vesicles, and other nanostructures. researchgate.netresearchgate.net

The following table details specific examples of the derivatization of GMA-based polymers and their intended research applications.

Modifying Agent (Nucleophile)Introduced FunctionalityResearch Application
1-Methyl piperazine (B1678402)Hydroxyl and 1-methyl piperazine residuesSynthesis of amphiphilic block copolymers with "schizophrenic" micellization behavior. researchgate.net
2-Pyridinecarbaldehyde oximePyridine (B92270) oxime groupsRemoval of heavy metals from solutions. derpharmachemica.com
2-(2-Pyridile)ethanolPyridine ethanol (B145695) groupsCreation of polymers for heavy metal removal with increased rigidity. scispace.com
Amines, Thiols, Azides, AcidsVarious functionalitiesGeneral platform for creating a wide range of customized functional polymers. rsc.orgrsc.org
3-(Aminopropyl)trimethoxysilane followed by GMAVinyl-functionalized zeoliteCreation of organic-inorganic hybrid crosslinkers for hydrogel formation. researchgate.net

The ease of synthesis and the high reactivity of the epoxide group make polymers derived from "this compound" highly adaptable scaffolds in polymer and materials science. rsc.org

Advanced Characterization Methodologies for Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate and Its Polymeric Derivatives in Academic Research

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of the GMA monomer and its polymeric derivatives. These methods allow for the confirmation of chemical structures, the identification of functional groups, and the real-time monitoring of polymerization processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of GMA and poly(glycidyl methacrylate) (PGMA). Both ¹H NMR and ¹³C NMR are routinely used to confirm the monomer's structure and to characterize the resultant polymer's composition, stereochemistry, and microstructure. researchgate.netacs.orgresearchgate.net

For the GMA monomer, ¹H NMR spectra provide distinct signals corresponding to the vinyl protons, the methyl group, and the protons of the oxirane (epoxy) ring. researchgate.net The integration of these signals confirms the relative number of protons in each chemical environment, verifying the molecule's integrity. Similarly, ¹³C NMR provides data on the carbon skeleton of the monomer. chemicalbook.com

During polymerization, the disappearance of signals corresponding to the vinyl protons (typically around 5.6 and 6.1 ppm in ¹H NMR) indicates the conversion of the monomer's C=C double bond into the polymer backbone. researchgate.net Crucially, NMR analysis confirms that the polymerization proceeds almost exclusively through the methacrylic double bond, leaving the reactive epoxy ring intact for potential post-polymerization modification. researchgate.netresearchgate.net For polymeric derivatives like copolymers, ¹H NMR is used to determine the copolymer composition by comparing the integral ratios of characteristic peaks from each monomer unit. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Glycidyl (B131873) Methacrylate (B99206) (GMA) Monomer

ProtonsChemical Shift (ppm)
Methyl (CH₃)~1.9
Methylene (CH₂) of epoxy~2.6 - 2.9
Methine (CH) of epoxy~3.2
Methylene (O-CH₂)~3.8, ~4.3
Vinyl (C=CH₂)~5.6, ~6.1

Note: Chemical shifts are approximate and can vary based on the solvent used.

For PGMA, ¹³C NMR spectroscopy is particularly useful for analyzing the polymer's tacticity—the stereochemical arrangement of adjacent monomer units. The chemical shifts of the quaternary and carbonyl carbons in the polymer backbone are sensitive to these arrangements, allowing for the quantification of syndiotactic, isotactic, and heterotactic triads. researchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups in GMA and for monitoring the progress of polymerization. kpi.ua

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to characterize the chemical structure of GMA and its polymers. tandfonline.comresearchgate.netscielo.br The IR spectrum of the GMA monomer displays characteristic absorption bands corresponding to its key functional groups. The presence of the epoxy ring is confirmed by bands around 910 cm⁻¹ and 845 cm⁻¹ (C-O-C stretching), while the ester group shows a strong carbonyl (C=O) stretching vibration near 1720 cm⁻¹. The methacrylic C=C double bond is identified by a stretching band at approximately 1638 cm⁻¹. uu.nlresearchgate.net

During polymerization, the reaction can be monitored by observing the decrease in the intensity of the C=C absorption band at 1638 cm⁻¹. uu.nl The persistence of the epoxy ring bands post-polymerization confirms that this functional group remains available for further reactions. scielo.br

Table 2: Key FTIR Absorption Bands for Glycidyl Methacrylate (GMA)

Functional GroupWavenumber (cm⁻¹)
C=O stretch (ester)~1720
C=C stretch (vinyl)~1638
C-O-C stretch (ester)~1170
C-O-C stretch (epoxy ring)~910, ~845

Raman spectroscopy serves as a complementary technique to IR. The non-polar C=C double bond in methacrylate monomers exhibits a strong Raman scattering band, making this technique particularly effective for quantifying the conversion of double bonds during polymerization. kpi.ua The combination of IR and Raman spectroscopy provides a comprehensive view of the chemical changes occurring, tracking both polar (e.g., C=O) and non-polar (e.g., C=C) functional groups. kpi.ua

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the identification of molecular structures. For the GMA monomer, MS can be used to confirm its molecular weight (142.15 g/mol ). nih.govwikipedia.org When coupled with Gas Chromatography (GC-MS), it can also identify impurities by separating them from the main compound before mass analysis. researchgate.net

In the analysis of polymeric materials, MS is particularly useful for characterizing low molecular weight polymers and oligomers. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can identify the distribution of oligomeric species, providing insights into the initial stages of polymerization or degradation pathways. Each peak in the mass spectrum corresponds to a specific polymer chain length, allowing for the identification of repeating units and end-groups.

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For GMA and its polymers, various chromatographic methods are critical for assessing monomer purity and for characterizing the size and distribution of polymer chains.

Gas Chromatography (GC) is the standard method for determining the purity of volatile and thermally stable compounds like the glycidyl methacrylate monomer. nih.gov Commercial GMA is often specified with a purity of greater than 97.0% as determined by GC. sigmaaldrich.com

In this technique, a sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Compounds in the sample interact differently with the stationary phase based on factors like boiling point and polarity, causing them to separate and elute from the column at different times. A detector records the elution time and signal intensity, allowing for the identification and quantification of the monomer and any impurities present.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for analyzing the molecular weight and molecular weight distribution of polymers. nih.govwikipedia.org GPC separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. resolvemass.ca

In a GPC system, a polymer solution is passed through a column packed with porous gel beads. wikipedia.org Larger polymer coils cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. resolvemass.ca A detector, such as a refractive index (RI) detector, measures the concentration of the polymer as it elutes.

The resulting chromatogram is then used to determine key parameters of the polymer's molecular weight distribution, including the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI or Đ), which is the ratio of Mₒ to Mₙ. wikipedia.org The PDI is a measure of the breadth of the molecular weight distribution in a polymer sample. A PDI value of 1.0 indicates a monodisperse sample where all chains have the same length.

Table 3: Example GPC Data for Poly(glycidyl methacrylate) (PGMA)

Polymer SampleMₙ ( g/mol )Mₒ ( g/mol )PDI (Mₒ/Mₙ)
PGMA 123,00027,6001.20
PGMA 236,00041,4001.15
PGMA 355,00068,7501.25

Note: The values presented are illustrative examples based on typical findings in academic literature.

Thermal Analysis in Polymer Research Contexts

Thermal analysis techniques are fundamental in polymer science for investigating the thermal transitions and stability of materials.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. intertek.com This method is widely employed to determine the glass transition temperature (Tg) of amorphous polymers or the amorphous regions of semi-crystalline polymers. tainstruments.com The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. intertek.com For poly(glycidyl methacrylate) (PGMA), the Tg is typically identified as the midpoint of the change in slope of the heat flow curve during a DSC scan. polymersource.capolymersource.ca

In the context of GMA-based systems, DSC is also instrumental in studying curing behavior. The epoxy group of the GMA monomer can undergo ring-opening polymerization, a curing reaction that is exothermic and can be monitored by DSC. tainstruments.com Researchers can determine key curing parameters such as the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (enthalpy of cure). nih.gov For instance, in the development of waterborne acrylic resins modified with GMA, non-isothermal DSC methods have been used to determine the curing reaction conditions. The addition of curing agents can influence the curing process, often lowering the endothermic peak of the curing reaction, which indicates an easier curing process.

The glass transition temperature of GMA-containing copolymers can be tailored by the choice of co-monomers and their relative ratios. For example, in copolymers of GMA and alkyl methacrylates, the presence of two distinct glass transition temperatures can indicate micro-phase separation within the polymer structure. researchgate.net

Table 1: Representative Glass Transition Temperatures (Tg) of GMA-based Polymers

Polymer System Glass Transition Temperature (Tg) in °C Reference
Poly(glycidyl methacrylate) (PGMA) 28 dergipark.org.tr
Waterborne acrylic resin with 15 wt% GMA 74.3 (curing peak)
Poly(GMA-stat-C13MA) -53 to 11 (two Tgs observed) researchgate.net
WPU1/P(PEGMA-co-GMA) composite -23 nih.gov

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and decomposition profile of polymeric materials. youtube.com For polymers derived from GMA, TGA provides insights into their degradation mechanisms, which can be influenced by their chemical structure, crosslinking density, and the presence of additives or functional groups. researchgate.nettandfonline.com

The thermal degradation of PGMA and its copolymers can occur in single or multiple stages. researchgate.netresearchgate.net The onset temperature of decomposition, often taken as the temperature at which a certain percentage of weight loss occurs (e.g., T10% for 10% weight loss), is a key indicator of thermal stability. researchgate.net For example, cross-linked poly(GMA-co-EGDMA) copolymers have been shown to have decomposition onset temperatures starting around 210-249°C. researchgate.netresearchgate.net

Modifications to the polymer structure, such as functionalization or the formation of nanocomposites, can significantly alter the thermal stability. In some cases, functionalization can render the base polymer more stable to thermal degradation. researchgate.net Conversely, grafting GMA onto other polymer backbones, like polypropylene, can slightly improve the thermal stability of the parent polymer. tandfonline.com The decomposition of GMA-based copolymers can be complex, with different stages corresponding to the degradation of side chains and the main polymer backbone. researchgate.net

Table 2: Thermal Decomposition Data for Selected GMA-based Polymers from TGA

Polymer System Onset Decomposition Temperature (°C) Key Observations Reference
Poly(GMA-co-EGDMA) ~210 (at 2% mass loss) Multi-staged decomposition after modification. researchgate.net
GMA 60 copolymer 249 (at 10% mass loss) Single major degradation step. researchgate.net
Poly(GMA-b-EG) block copolymer 160 and 400 Two distinct decomposition temperatures. dergipark.org.tr
Polypropylene-g-glycidyl methacrylate (PP-g-GMA) Slightly improved vs. neat PP Melt grafting slightly improved thermal stability. tandfonline.com

Microscopic Techniques for Morphological Investigation of Polymer Systems

Microscopic techniques are indispensable for visualizing the morphology of polymer systems at the micro- and nanoscale, providing a direct link between the material's structure and its macroscopic properties.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology of GMA-based polymers. SEM provides high-resolution images of the sample surface, revealing details about topography, porosity, and phase distribution in blends. mdpi.comazom.com For instance, in blends of polylactic acid (PLA) and ethylene-vinyl acetate-glycidyl methacrylate (EVA-GMA), SEM micrographs have shown that at low copolymer content, the blend appears almost homogeneous, while at higher content, a droplet-like morphology of the dispersed phase is evident. researchgate.net SEM is also used to examine the porous structure of GMA-based microspheres synthesized by suspension polymerization. scielo.brresearchgate.net

TEM, on the other hand, offers higher resolution and is used to investigate the internal structure and nanoscale morphology, particularly in systems like block copolymers. ualberta.canih.gov For block copolymers containing PGMA, TEM can reveal the phase-separated domains, providing information on the size, shape, and arrangement of the different polymer blocks. The surface morphology of a poly(GMA-b-EG) epoxy-based block copolymer, for example, has been shown by SEM to consist of two different phases. dergipark.org.tr

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. azooptics.com It is particularly well-suited for characterizing polymer surfaces at the nanoscale without the need for a vacuum environment. youtube.com AFM measures the forces between a sharp tip and the sample surface, allowing for the mapping of surface topography with very high resolution. jeremyjordan.me

Applications of Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate in Advanced Materials Science Focus on Methodology & Theory

Utilization in Functional Polymer Synthesis

The synthesis of functional polymers using Glycidyl (B131873) Methacrylate (B99206) is a cornerstone of its application in materials science. njreborn.com The presence of the highly reactive acrylate (B77674) double bond allows for its polymerization and copolymerization with a multitude of other monomers, while the epoxy group serves as a latent reactive site. njreborn.com This allows for a two-stage approach to material design: first, the creation of a well-defined polymer backbone via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), and second, the post-polymerization modification of the pendant epoxy groups. rsc.orgrsc.org This methodology provides precise control over the final polymer structure and functionality. rsc.org The epoxy ring can react with a wide range of functional groups, including hydroxyls, amines, carboxylic acids, and thiols, which facilitates the creation of polymers with tailored chemical and physical properties. njreborn.comnih.govresearchgate.net

The inherent chemical structure of GMA is fundamental to its ability to enhance polymer reactivity and adhesion. chemicalsunited.compatsnap.com The epoxy functionality is the primary contributor to strong adhesion, enabling GMA-based polymers to form robust bonds with various substrates. chemicalsunited.compatsnap.comadakem.com This reactivity is leveraged in the synthesis of copolymers designed for specific adhesive applications.

Methodologically, statistical copolymers of GMA and other monomers, such as butyl acrylate (BA), can be synthesized via controlled techniques like ATRP. researchgate.netmetricsalad.com The resulting poly(GMA-co-BA) copolymers possess reactive epoxy side groups that can be cross-linked using various curing agents (hardeners). The choice of hardener and the curing conditions are critical variables that determine the final adhesive properties. For instance, research on poly(GMA-co-BA) adhesives has investigated curing agents like diethanolamine (B148213) (DEA), dicyandiamide (B1669379) (DICY), and 2-cyanoacetamide (B1669375) (2-CA) for bonding different metal surfaces. researchgate.netmetricsalad.com Differential Scanning Calorimetry (DSC) is employed to determine the optimal curing temperatures, which vary significantly with the curing agent—from 90°C for DEA to 150-160°C for DICY and 2-CA. metricsalad.com The performance of these adhesives is then quantified using single-lap shear tests, which measure the bond strength on specific substrates. researchgate.netmetricsalad.com

Table 1: Research Findings on Adhesion Properties of a Poly(GMA-co-BA) Copolymer with Different Curing Agents and Metal Substrates
Curing AgentSubstrateOptimal Curing Temperature (°C)Lap-Shear Strength (MPa)Reference
Diethanolamine (DEA)Not Specified90Data Not Specified metricsalad.com
Dicyandiamide (DICY)Copper15015.5 metricsalad.com
2-Cyanoacetamide (2-CA)Aluminum160High (Specific value not listed) metricsalad.com
2-Cyanoacetamide (2-CA)Iron160High (Specific value not listed) metricsalad.com

GMA is a valuable comonomer for the creation of "smart" materials, particularly those that respond to external stimuli like temperature or pH. nih.govnih.gov In the field of self-healing materials, copolymers containing GMA can be incorporated into polymer matrices, such as waterborne polyurethanes (WPUs). nih.gov The theoretical principle involves designing functional copolymers that combine the reactive epoxy groups of GMA with units that can be activated by triggers like water or heat. nih.gov For example, random copolymers of GMA with n-butyl acrylate (BA) or a hydrophilic poly(ethylene glycol) methyl ether methacrylate (PEGMA) have been synthesized and blended with WPUs. The healing efficiency is then explored by applying external triggers. The epoxy groups from GMA provide reactive sites that can form new bonds across a damaged interface, contributing to the healing process. nih.gov

Integration into Composite Materials and Nanocomposites

In composite materials, GMA serves a critical function as a compatibilizer or coupling agent, primarily to enhance the interaction between a polymer matrix and a filler or reinforcing phase. nih.govresearchgate.netbuaa.edu.cn Its bifunctional nature allows it to chemically bridge the interface between dissimilar materials, such as inorganic fibers and an organic polymer matrix, which are often inherently incompatible. mdpi.com

The primary theoretical basis for GMA's role in improving interfacial adhesion is its ability to form covalent bonds across the interface. nih.gov The methacrylate group can copolymerize with the matrix resin, while the epoxy group can react with functional groups (e.g., hydroxyl groups) present on the surface of fillers or fibers. buaa.edu.cn A common methodology is the "grafting-from" or "grafting-to" approach, where GMA is polymerized from or attached to the surface of the reinforcing material.

For example, to improve the interfacial properties between carbon fiber (CF) and an epoxy resin matrix, GMA can be polymerized and grafted onto the CF surface through electrochemical methods. nih.gov In this process, the CF acts as an anode, and its surface is first anodized to generate oxygen-containing functional groups like carboxyls (-COOH). nih.gov These groups then initiate the radical polymerization of GMA monomers, forming a covalently bonded poly(glycidyl methacrylate) (PGMA) layer on the fiber surface. nih.gov This grafted PGMA layer can then physically entangle and chemically react (via its epoxy groups) with the surrounding epoxy matrix during curing, creating a strong interfacial bond. nih.gov Similarly, GMA has been grafted onto ultra-high molecular weight polyethylene (B3416737) (UHMWPE) fibers to improve their adhesion to an epoxy matrix. researchgate.net

The effectiveness of this interfacial modification is quantified by measuring the interfacial shear strength (IFSS). Research has demonstrated a direct correlation between the amount of grafted GMA and the improvement in interfacial adhesion. researchgate.net

Table 2: Research Findings on the Effect of GMA Grafting on the Interfacial Shear Strength (IFSS) of UHMWPE Fiber/Epoxy Composites
GMA Grafting Percentage (%)IFSS Enhancement vs. Untreated Fiber (%)Reference
11126 researchgate.net
25195 researchgate.net
40220 researchgate.net

Beyond the interface, GMA is used to modify the bulk polymer matrix itself to achieve specific properties. njreborn.com This can involve synthesizing GMA-based copolymers that are then blended with a primary polymer or grafting GMA onto an existing polymer backbone. njreborn.commdpi.com The introduction of the polar and reactive epoxy group alters the properties of nonpolar polymers like polyolefins. njreborn.commdpi.com

A key research area is the toughening of brittle polymers like polylactic acid (PLA). mdpi.com Ethylene-methyl acrylate-glycidyl methacrylate (E-MA-GMA) terpolymers are used as reactive compatibilizers in PLA blends. During melt-mixing, the epoxy groups of the E-MA-GMA can react with the carboxyl and hydroxyl end-groups of the PLA chains. mdpi.com This reaction improves interfacial adhesion between the PLA matrix and the dispersed elastomer phase, leading to a significant increase in the composite's toughness and impact strength. Research on PLA/Zirconium Phosphate (ZrP)/E-MA-GMA nanocomposites showed an impact strength improvement of about 25 times greater than that of pure PLA. mdpi.com

Another application is in the development of thermally conductive composites. To improve the thermal conductivity of epoxy resins, fillers like hexagonal boron nitride (h-BN) are added. However, poor compatibility between h-BN and the epoxy matrix creates high interfacial thermal resistance. To overcome this, PGMA chains can be grafted onto the h-BN surface. nih.gov This modification enhances the compatibility and dispersion of the filler within the matrix, which facilitates the formation of effective heat conduction pathways and significantly increases the thermal conductivity of the composite. nih.gov In one study, adding 16 vol% of PGMA-grafted h-BN increased the thermal conductivity of an epoxy composite by 599%. nih.gov

Application in Polymer Coatings and Adhesives Research

Glycidyl Methacrylate is a fundamental component in the research and development of high-performance coatings and adhesives. chemicalsunited.compatsnap.comchemicalbook.com Its dual functionality allows for the formulation of systems with excellent adhesion, chemical resistance, thermal stability, and durability. chemicalsunited.compatsnap.com It is utilized in various coating technologies, including powder coatings, waterborne systems, and UV-curable resins. njreborn.com

In powder coatings, acrylic resins based on GMA are widely used. njreborn.com These resins are synthesized by the free-radical polymerization of GMA with other monomers like methyl methacrylate and butyl acrylate. The resulting polymer can be cross-linked with agents such as dodecanedioic acid to form a durable coating film. njreborn.com

In waterborne coatings, GMA is used to modify acrylic resins to enhance their mechanical properties and performance. A novel approach involves synthesizing a waterborne acrylic resin modified with GMA and using a silane (B1218182) coupling agent, such as aminopropyltriethoxysilane (KH-550), as the curing agent. During the curing process, the epoxy groups of the GMA-modified resin react with the curing agent, increasing the crosslink density of the final coating. This modification has been shown to significantly improve the mechanical properties of the coating film.

Table 3: Research Findings on the Mechanical and Surface Properties of Waterborne Acrylic Resin Coatings Modified with GMA
GMA Content in Resin (wt%)Tensile Strength (MPa)Tensile Strength Improvement vs. Unmodified Resin (%)Water Contact Angle (°)Reference
0 (Unmodified)7.26-87.72
58.7921.1Not Specified
1512.9177.899.51
3014.95105.9Not Specified

The research demonstrates that increasing the GMA content leads to a higher tensile strength due to increased crosslink density. Furthermore, the modification can alter the surface properties, increasing the water contact angle and thus the hydrophobicity of the coating.

Development of Curable Systems

The presence of the glycidyl methacrylate moiety makes this terpolymer a key component in the formulation of curable systems. The epoxy ring is susceptible to ring-opening reactions with a variety of nucleophiles, a characteristic that is fundamental to its application in cross-linkable coatings and as an adhesion promoter. sigmaaldrich.comchemdad.com

The curing process, or cross-linking, transforms the thermoplastic terpolymer into a thermoset material with enhanced mechanical strength, thermal stability, and chemical resistance. This is typically achieved by reacting the epoxy groups with curing agents (hardeners) that possess active hydrogen atoms, such as amines, anhydrides, or carboxylic acids. The pendant glycidyl functionality is readily available for these grafting or cross-linking reactions. sigmaaldrich.comchemdad.com The ethylene (B1197577) and methyl acrylate components of the polymer chain provide control over properties such as flexibility and the glass transition temperature of the final cured product.

Table 1: Physical and Chemical Properties of Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate)

Property Value Source(s)
CAS Number 51541-08-3 alfa-chemistry.comsigmaaldrich.com
Molecular Formula (C7H10O3.C4H6O2.C2H4)x echemi.com
Appearance Pellets sigmaaldrich.com
Density 0.94 g/mL at 25 °C
Melting Point 39 °C
Softening Point <40 °C (Vicat)
Melt Index 6 g/10 min (190 °C/2.16kg)
Hardness 70 (Shore A)

| GMA Content | ~8 wt. % | alfa-chemistry.com |

Surface Modification and Interfacial Science Studies

In the realm of interfacial science, the terpolymer serves as a highly effective reactive compatibilizer in immiscible polymer blends. The principle relies on the in-situ formation of graft copolymers at the interface between two polymer phases, which reduces interfacial tension and improves adhesion, leading to a blend with enhanced mechanical properties.

A key methodological example is the use of the terpolymer to toughen polyoxymethylene (POM). In blends of POM with ethylene-butylacrylate copolymer (EBA), the terpolymer acts as a compatibilizer. The theoretical basis for this is the reaction between the epoxy functional groups of the terpolymer and the terminal hydroxyl groups of the POM molecular chains. This reaction, confirmed by Fourier-transform infrared spectroscopy (FTIR), forms a new graft copolymer at the interface, strengthening the bond between the POM matrix and the EBA toughening agent.

Table 2: Research Findings on the Effect of the Terpolymer as a Compatibilizer in POM/EBA Blends

Property Pure POM Uncompatibilized Blend Compatibilized Blend
Tensile Strength 60.34 MPa Decreased 37.91 MPa (with 15% EBA)
Notched Impact Strength Low Higher than pure POM Higher than uncompatibilized blend
Modulus 2,635 MPa Decreased 1,517 MPa (with 15% EBA)

Data derived from a study on toughening polyoxymethylene blends.

This research highlights the terpolymer's role in modifying the interfacial properties between polymer domains, a critical aspect of developing advanced polymer alloys and composites. The GMA component provides the chemical handle for covalently bonding otherwise immiscible polymers.

Biomedical Materials Research Involving Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate (Methodological Focus)

A review of available scientific literature indicates a lack of specific research studies focused on the direct application of the terpolymer Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate) in the biomedical fields outlined below. While copolymers and other terpolymers containing glycidyl methacrylate are extensively studied for these applications due to the reactive epoxide group, specific findings for this exact ethylene-based terpolymer are not documented in the reviewed sources.

Scaffold Engineering and Hydrogel Synthesis

There are no specific research findings detailing the use of Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate) in the synthesis of hydrogels or for scaffold engineering in tissue regeneration.

Functionalization for Bioconjugation Studies

There are no specific research findings detailing the functionalization of Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate) for the purpose of bioconjugation studies.

Table of Compounds Mentioned

Compound Name
This compound
Poly(ethylene-co-methyl acrylate-co-glycidyl methacrylate)
Ethene
Methyl acrylate
Glycidyl methacrylate (GMA)
Polyoxymethylene (POM)

Computational and Theoretical Studies of Ethene;oxiran 2 Ylmethyl 2 Methylprop 2 Enoate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of the GMA molecule and predicting its reactivity. These computational methods solve the Schrödinger equation to determine the electronic structure and energy of the molecule, offering a powerful lens through to understand its chemical behavior.

Electronic Structure and Frontier Orbitals Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For Ethene;oxiran-2-ylmethyl 2-methylprop-2-enoate, computational studies have shown that the HOMO is primarily localized on the methacrylate (B99206) group, specifically the carbon-carbon double bond. This indicates that the methacrylate moiety is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the ester and epoxy functionalities, suggesting these are the regions most susceptible to nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies of Glycidyl (B131873) Methacrylate

Orbital Energy (eV)
HOMO -7.5
LUMO -0.8

| HOMO-LUMO Gap | 6.7 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

This distribution of frontier orbitals explains the dual reactivity of GMA, where the methacrylate group readily undergoes radical polymerization, while the epoxy ring can participate in ring-opening reactions with nucleophiles.

Reaction Pathway Analysis of this compound

Computational studies have been employed to map out the potential energy surfaces of reactions involving GMA, providing detailed mechanistic insights. For instance, the polymerization of the methacrylate group and the ring-opening of the epoxide can be modeled to determine activation energies and transition state geometries.

Two primary reaction mechanisms for the modification of macromolecules by GMA have been identified: transesterification and epoxide ring-opening. acs.org The preferred pathway is often dependent on the specific reaction conditions, such as pH. acs.org In acidic conditions (pH 3.5), the epoxide ring-opening mechanism is favored for reactions with both carboxylic and hydroxyl groups. acs.org However, in basic conditions (pH 10.5), GMA can undergo hydrolysis and react with hydroxyl groups through both transesterification and epoxide ring-opening, with the latter being the preferential pathway. acs.org

Molecular Dynamics Simulations for Polymerization and Crosslinking Processes

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic evolution of systems containing many molecules, such as during polymerization and the formation of crosslinked networks. By simulating the movement of atoms and molecules over time, MD can reveal intricate details of these complex processes that are often inaccessible to experimental techniques alone.

Monomer-Monomer and Monomer-Polymer Interactions

The initial stages of polymerization are dictated by the interactions between individual GMA monomers and between monomers and growing polymer chains. MD simulations can quantify these interactions, providing insights into the local organization and orientation of molecules prior to and during the reaction. These simulations can reveal the influence of intermolecular forces, such as van der Waals and electrostatic interactions, on the rate and stereochemistry of the polymerization process.

Network Formation Dynamics

The formation of a crosslinked polymer network from GMA is a complex process involving the covalent linking of multiple polymer chains. MD simulations can model this process by introducing reactive potentials that allow for the formation of new bonds as reactive sites on different molecules come into close proximity.

These simulations can track the evolution of the network topology, including the distribution of crosslink densities, the formation of cycles, and the presence of unreacted functional groups. This information is crucial for understanding how the polymerization conditions influence the final structure and properties of the crosslinked material. Coarse-grained MD simulations, which group atoms into larger beads, have been used to model cross-linked polymer brushes and have shown that an increase in the degree of cross-linking leads to an increase in the coefficient of friction. acs.org

Structure-Reactivity Relationships in this compound Systems

The reactivity of the methacrylate group is influenced by the presence of the nearby epoxy ring, and vice versa. For instance, the electron-withdrawing nature of the ester group can affect the electron density on the double bond, influencing its susceptibility to radical attack. Similarly, the conformation of the glycidyl group can sterically hinder the approach of reactants to the methacrylate double bond.

Furthermore, in copolymerization reactions, the reactivity ratios of GMA with other monomers are a direct consequence of the electronic and steric effects imparted by its structure. Computational models can predict these reactivity ratios, aiding in the design of copolymers with specific compositions and properties. The copolymerization behavior of GMA with acrylonitrile, for example, has been studied to determine monomer reactivity ratios. nih.gov

Predictive Modeling for Polymer Design Incorporating this compound

Predictive modeling has emerged as an indispensable tool in polymer science, accelerating the design and discovery of new materials with tailored properties. For complex systems such as copolymers derived from ethene, glycidyl methacrylate (oxiran-2-ylmethyl 2-methylprop-2-enoate), and other acrylates, computational and theoretical studies provide deep insights into polymerization kinetics, structure-property relationships, and final material performance. These models enable researchers to forecast the characteristics of novel polymers, thereby minimizing the need for extensive and costly experimental work. mdpi.comtandfonline.com Methodologies such as Quantitative Structure-Property Relationship (QSPR) modeling and machine learning are increasingly employed to predict the properties of novel compounds without requiring lengthy experimental testing. mdpi.comnih.gov

The power of predictive modeling lies in its ability to establish mathematical relationships between the chemical structure of monomers and the macroscopic properties of the resulting polymer. This is particularly valuable in designing complex dental polymer materials, where monomers are selected to achieve specific mechanical, aesthetic, and biocompatibility requirements. mdpi.com By interpreting these models, researchers can better understand the underlying mechanisms that govern polymer behavior. mdpi.com

Mathematical modeling is crucial for understanding and controlling polymerization processes. For instance, a detailed mathematical model has been developed for the reversible addition-fragmentation chain transfer (RAFT) copolymerization of styrene (B11656) and glycidyl methacrylate (GMA). mdpi.com This model successfully predicts the kinetics, composition, and molar mass development of the copolymer, even at high conversions. mdpi.com The agreement between experimental data and calculated profiles for conversion versus time and composition versus conversion validates the model's utility. mdpi.com Such models are instrumental for the design and scaling up of industrial RAFT polymerization processes. mdpi.com

Computational studies also offer a molecular-level understanding of reaction mechanisms. Quantum chemical calculations, for example, have been used to investigate the copolymerization of ethene with functional monomers. rsc.org These studies can elucidate the insertion pathways of monomers and the influence of catalyst structure on regioselectivity, which in turn affects the final polymer architecture and properties. rsc.org By modifying the catalyst based on computational insights, it is possible to enhance catalytic activity and improve copolymer yield. rsc.org

Furthermore, predictive modeling guides the optimization of reactive processing conditions. In the modification of polymers like [ethylene-glycidyl methacrylate]-based copolymers, kinetic models assessed in batch reactors can inform the transition to solvent-free reactive extrusion processes. rsc.org This allows for the efficient transformation of the polymer's functional groups under industrially relevant conditions. rsc.org

Data-driven approaches, including machine learning, are becoming central to the design of high-performance polymers. nih.govdigitellinc.com These methods can rapidly predict key properties such as the glass transition temperature (Tg), density, and mechanical characteristics. nih.govdigitellinc.com By training models on curated experimental datasets, researchers can identify the chemical features that most significantly impact a desired property. nih.gov For example, a machine learning framework for predicting Tg in sustainable polymers identified that rotational degrees of freedom and a backbone index related to steric hindrance are key controlling features. nih.gov The predictive power of these models can be validated experimentally; a model predicted a high Tg for a novel polymer derived from myo-inositol, which was subsequently confirmed by experimental measurement to have a remarkable Tg of 210 °C. nih.gov

Below is a table summarizing various computational and theoretical approaches applied to polymers containing ethene and glycidyl methacrylate functionalities.

Modeling ApproachFocus of StudyKey OutcomesReference
Kinetic Modeling (RAFT) Copolymerization of Glycidyl Methacrylate and StyrenePredicted conversion, composition, and molar mass; aided in process design. mdpi.com
Quantum Chemical Calculations Copolymerization mechanism of ethene with an acrylate (B77674) monomerElucidated monomer insertion pathways and catalyst effects on regioselectivity. rsc.org
Quantitative Structure-Property Relationship (QSPR) Density and surface tension of dental resin monomersEstablished relationships between monomer structure and physical properties. mdpi.com
Machine Learning / Data-Driven Modeling Prediction of Glass Transition Temperature (Tg)Identified key chemical features controlling Tg; predicted Tg for novel polymers. nih.gov
Reactive Extrusion Modeling Carbonatation of [ethylene-glycidyl methacrylate] copolymersOptimized solvent-free reaction conditions for polymer modification. rsc.org

The following table presents an example of the predictive accuracy of a machine learning model for the glass transition temperature (Tg) of a novel, sustainable polymer.

Polymer SystemPredicted Tg (°C)Experimental Tg (°C)Model Type
Novel Polymer from myo-inositolApprox. 200210Machine Learning

Q & A

Q. What are the recommended synthesis methods and characterization techniques for the copolymer of ethene and oxiran-2-ylmethyl 2-methylprop-2-enoate (GMA)?

The copolymer is typically synthesized via free radical polymerization, often initiated by thermal or UV-activated initiators. For characterization, use:

  • Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., epoxide rings in GMA at ~910 cm⁻¹ and ester carbonyl bands at ~1720 cm⁻¹) .
  • Nuclear magnetic resonance (NMR) to confirm monomer incorporation ratios (e.g., ethylene’s backbone protons vs. GMA’s glycidyl group).
  • Gel permeation chromatography (GPC) for molecular weight distribution analysis .

Q. What safety protocols are essential when handling oxiran-2-ylmethyl 2-methylprop-2-enoate (GMA) in the lab?

  • Exposure limits : Adhere to occupational exposure limits (OELs) for methacrylates:
  • TWA : ≤100 ppm (Netherlands)
  • STEL : ≤50 ppm for methyl methacrylate derivatives .
    • PPE : Use nitrile gloves, chemical-resistant lab coats, and OV/AG/P99 respirators for vapor protection .
    • Ventilation : Conduct reactions in fume hoods to avoid inhalation risks and epoxide sensitization .

Q. How does the reactivity of GMA’s epoxide group influence copolymer applications?

The epoxide group enables post-polymerization modifications, such as crosslinking with amines or thiols, enhancing material properties (e.g., adhesion, thermal stability). For example, glycidyl groups in GMA-containing polymers are used in coatings and adhesives for their tunable reactivity .

Advanced Research Questions

Q. How can researchers mitigate side reactions during copolymer synthesis (e.g., premature epoxide ring-opening)?

  • Temperature control : Polymerize below 60°C to minimize thermal degradation of epoxide groups.
  • Inhibitors : Add stabilizers like hydroquinone (50–100 ppm) to suppress radical-induced side reactions .
  • Monomer purification : Pre-treat GMA with molecular sieves to remove moisture, which accelerates hydrolysis .

Q. How should contradictions in spectroscopic data (e.g., FTIR band assignments) be resolved?

Combine experimental data with computational modeling (e.g., MP2/6-311+G(3df,3pd) level) to distinguish overlapping bands. For example, Fermi resonances between CH stretches and ring vibrations in ethene-derived ozonides were resolved by simulating spectra . Validate assignments using isotopic labeling or temperature-dependent studies .

Q. What computational tools are effective for analyzing the copolymer’s structural stability?

  • Density functional theory (DFT) : Predict bond dissociation energies of epoxide rings to assess thermal stability.
  • Molecular dynamics (MD) : Simulate polymer chain dynamics under stress or solvent exposure .
  • SHELX suite : Refine crystal structures if semicrystalline regions exist (e.g., in ethylene-rich copolymers) .

Q. How does the copolymer’s stability vary under oxidative or hydrolytic conditions?

  • Hydrolytic degradation : Epoxide rings hydrolyze to diols in acidic/alkaline conditions, monitored via pH-stat titration or mass loss .
  • Oxidative resistance : Use accelerated aging tests (e.g., 70°C, 75% RH) and track carbonyl index changes via FTIR .

Q. What mechanistic insights exist for epoxide ring-opening reactions in GMA-containing copolymers?

Ring-opening proceeds via nucleophilic attack (e.g., by amines), following second-order kinetics. In situ FTIR can track epoxide conversion, while quantum mechanical calculations (e.g., NBO analysis) reveal charge distribution during transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.